molecular formula C24H31BO4 B2568554 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol CAS No. 2484920-09-2

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol

Cat. No.: B2568554
CAS No.: 2484920-09-2
M. Wt: 394.32
InChI Key: XQENIDJMBLBULC-UHFFFAOYSA-N
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Description

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol is a complex organic compound that features a chroman ring substituted with a phenol group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chroman ring can be reduced under hydrogenation conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chroman derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenol group can form hydrogen bonds and undergo oxidation, while the dioxaborolane moiety can participate in borylation reactions. These interactions can affect molecular targets and pathways in biological systems, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol is unique due to the combination of a chroman ring, phenol group, and dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications.

Properties

IUPAC Name

4-[2,2,4-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BO4/c1-21(2)15-24(7,16-8-11-18(26)12-9-16)19-14-17(10-13-20(19)27-21)25-28-22(3,4)23(5,6)29-25/h8-14,26H,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQENIDJMBLBULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3(C)C4=CC=C(C=C4)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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